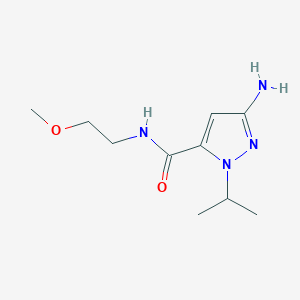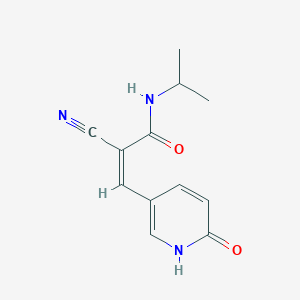
3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an important cellular energy sensor that regulates metabolism and energy balance. A-769662 has been studied extensively for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.
Wirkmechanismus
3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide activates AMPK by binding to the γ-subunit of the AMPK complex. This binding induces a conformational change in the γ-subunit, which leads to the activation of the kinase activity of the α-subunit. AMPK activation leads to the phosphorylation of downstream targets involved in metabolism, energy balance, and cell growth.
Biochemical and Physiological Effects:
3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has been shown to have a range of biochemical and physiological effects. In skeletal muscle and adipose tissue, 3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide increases glucose uptake and insulin sensitivity by activating AMPK. In cancer cells, 3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide inhibits cancer cell growth and induces apoptosis by activating AMPK and inhibiting the mTOR pathway. In neurodegenerative diseases, 3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide protects against neurotoxicity and improves cognitive function by activating AMPK and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a small molecule activator of AMPK, which allows for precise control of AMPK activation. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, 3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in certain assays. It also has off-target effects on other kinases, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective AMPK activators based on the structure of 3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide. Another area of interest is the investigation of the therapeutic potential of 3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide in other diseases, such as cardiovascular disease and inflammation. Additionally, the role of 3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide in regulating autophagy, a cellular process involved in the clearance of damaged proteins and organelles, is an area of active research.
Synthesemethoden
3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the reaction of 3-amino-1-isopropyl-1H-pyrazole-5-carboxylic acid with 2-methoxyethylamine, followed by a series of chemical transformations to introduce the isopropyl and carboxamide groups.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases. In metabolic disorders, 3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. In cancer, 3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. In neurodegenerative diseases, 3-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has been shown to protect against neurotoxicity and improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
5-amino-N-(2-methoxyethyl)-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-7(2)14-8(6-9(11)13-14)10(15)12-4-5-16-3/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQCPHOWVJXPSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)N)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)



![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2461943.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-bromobenzamide](/img/structure/B2461949.png)
![3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2461950.png)

